O-(3-Chloroallyl)hydroxylamine

Catalog No.
S1534629
CAS No.
87851-77-2
M.F
C3H6ClNO
M. Wt
107.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(3-Chloroallyl)hydroxylamine

CAS Number

87851-77-2

Product Name

O-(3-Chloroallyl)hydroxylamine

IUPAC Name

O-[(E)-3-chloroprop-2-enyl]hydroxylamine

Molecular Formula

C3H6ClNO

Molecular Weight

107.54 g/mol

InChI

InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2/b2-1+

InChI Key

XGNHRRHYGMFKAQ-OWOJBTEDSA-N

SMILES

C(C=CCl)ON

Synonyms

O-[(2E)-3-Chloro-2-propen-1-yl]-hydroxylamine; (E)-O-(3-Chloro-2-propenyl)-hydroxylamine; (E)-O-(3-Chloro-2-propenyl)hydroxylamine

Canonical SMILES

C(C=CCl)ON

Isomeric SMILES

C(/C=C/Cl)ON

Determination of Hydroxylamine in Water Samples

Synthesis of Hydroxylamine from Air and Water

Direct Preparation of Unprotected Amines

O-Alkylation and Arylation of Oximes, Hydroxylamines and Related Compounds

O-(3-Chloroallyl)hydroxylamine is a chemical compound with the formula C₃H₆ClNO. It is characterized by a hydroxylamine functional group attached to a three-carbon allyl chain that includes a chlorine atom at the third position. This compound is notable for its unique reactivity and is often used in various organic synthesis applications. Its hydrochloride salt form is also relevant in both laboratory and industrial contexts, enhancing its solubility and stability .

Currently, there is no scientific literature available on the specific mechanism of action of O-(3-Chloroallyl)hydroxylamine. As mentioned earlier, research seems focused on its potential as a building block for more complex molecules with interesting biological properties.

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to laboratory safety protocols.
Due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Michael Addition: It can undergo Michael addition reactions with activated alkenes, forming more complex molecular structures.
  • Oxime Formation: The hydroxylamine group can react with carbonyl compounds to form oximes, which are important intermediates in organic synthesis .

The synthesis of O-(3-Chloroallyl)hydroxylamine typically involves the following steps:

  • Starting Materials: The process often begins with trans-1,3-dichloropropene as a precursor.
  • Reaction Conditions: The precursor is reacted with hydroxylamine under controlled temperatures (usually between 20°C and 75°C) in the presence of an acid catalyst such as hydrochloric acid.
  • Isolation: After the reaction, the product is extracted from the aqueous phase and purified, often yielding the hydrochloride salt form of O-(3-Chloroallyl)hydroxylamine .

O-(3-Chloroallyl)hydroxylamine finds applications across various fields:

  • Organic Synthesis: It serves as a reagent in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Due to its biological activity, it may be explored for potential use in developing new antimicrobial agents.
  • Agricultural Chemicals: Its properties may also lend themselves to applications in crop protection formulations .

Interaction studies involving O-(3-Chloroallyl)hydroxylamine have primarily focused on its reactivity with biological macromolecules and small molecules. These studies aim to elucidate its potential effects on enzyme activity and cellular processes. Preliminary findings suggest that it may interact with specific proteins or enzymes, impacting their function, although comprehensive data remains scarce .

O-(3-Chloroallyl)hydroxylamine shares structural similarities with several other hydroxylamines. Here are some comparable compounds:

Compound NameCAS NumberSimilarity Index
O-Allylhydroxylamine Hydrochloride38945-21-00.78
O-(2-Methylallyl)hydroxylamine Hydrochloride54149-64-30.64
O-(But-3-en-2-yl)hydroxylamine Hydrochloride71350-16-80.61
O-Ethylhydroxylamine Hydrochloride3332-29-40.56
O-Butylhydroxylamine Hydrochloride4490-82-80.52

Uniqueness

O-(3-Chloroallyl)hydroxylamine is unique due to its specific chloroallyl side chain, which influences its reactivity and potential biological activity compared to other hydroxylamines. This distinct structure allows for diverse applications in organic synthesis and potential pharmaceutical development .

XLogP3

0.3

Dates

Modify: 2023-08-15

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